molecular formula C8H12OS B2645348 3-Ethoxycyclohex-2-ene-1-thione CAS No. 70134-10-0

3-Ethoxycyclohex-2-ene-1-thione

Cat. No. B2645348
CAS RN: 70134-10-0
M. Wt: 156.24
InChI Key: IZBLDURMOXQHOA-UHFFFAOYSA-N
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Description

“3-Ethoxycyclohex-2-ene-1-thione” is a chemical compound with the molecular formula C8H12OS . It is related to “3-Ethoxy-2-cyclohexen-1-one”, which is known to be a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones, by addition of organometallic reagents and subsequent hydrolysis .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Reactivity : A study by Timokhina and Kanitskaya (2009) discusses the reactivity of a related compound, 3-[(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl)sulfanyl]-5,5-dimethylcyclohex-2-ene-1-thione, with 2-aminoethanol, leading to the formation of new compounds through cleavage of the sulfide bond (Timokhina & Kanitskaya, 2009).

  • Synthesis of Novel Compounds : Research by Matsuo et al. (2009) indicates that 3-Ethoxycyclobutanones, a compound structurally similar to 3-Ethoxycyclohex-2-ene-1-thione, can react with silyl enol ethers to produce cycloadducts, illustrating the potential for creating diverse derivatives (Matsuo, Negishi, & Ishibashi, 2009).

Structural Analysis and Properties

  • Molecular Structure Analysis : Kang, Cho, and Jang (2012) analyzed the structure of 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, which shares a functional group with 3-Ethoxycyclohex-2-ene-1-thione, revealing insights into the molecular arrangement and interactions (Kang, Cho, & Jang, 2012).

  • Tautomerism and Conformational Studies : The tautomeric system of a related compound, 3-hydroxy-2-(2-thienylcarbonyl) cyclohex-2-en-1-one, was investigated by Chans et al. (2014) using NMR spectroscopy, providing insight into structural dynamics relevant to compounds like 3-Ethoxycyclohex-2-ene-1-thione (Chans, Moyano, & Baumgartner, 2014).

Applications in Catalysis and Material Science

  • Catalytic Activity : A study by Neveling et al. (2005) explored thione complexes of Rh(I), which are related to 3-Ethoxycyclohex-2-ene-1-thione, and their catalytic activity. This research sheds light on the potential catalytic applications of thione-containing compounds (Neveling, Julius, Cronje, Esterhuysen, & Raubenheimer, 2005).

  • Electrochemical Properties : Tissot and Margaretha (1977) investigated the electrochemical reduction of cyclohex-2-enones, which can provide a basis for understanding the electrochemical behavior of compounds like 3-Ethoxycyclohex-2-ene-1-thione (Tissot & Margaretha, 1977).

properties

IUPAC Name

3-ethoxycyclohex-2-ene-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-2-9-7-4-3-5-8(10)6-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLDURMOXQHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=S)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycyclohex-2-enethione

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